molecular formula C20H17FN6O2 B2869591 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 946283-18-7

3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B2869591
CAS RN: 946283-18-7
M. Wt: 392.394
InChI Key: NRVCVVJTITYJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide is a useful research compound. Its molecular formula is C20H17FN6O2 and its molecular weight is 392.394. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

Research has highlighted the synthesis and structure-activity relationships for anti-mycobacterial activity of pyrazolo[1,5-a]pyrimidines. These compounds, including those with a 3-(4-fluoro)phenyl group, have shown potent inhibition against Mycobacterium tuberculosis (M.tb), with some demonstrating low hERG liability and good stability, indicating their potential as M.tb inhibitors (Sutherland et al., 2022).

Peripheral Benzodiazepine Receptor Study

Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), suggesting their use in studying neurodegenerative disorders through positron emission tomography (PET) imaging (Fookes et al., 2008).

Antimicrobial and Antitumor Applications

Novel pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring have been synthesized, showing moderate antimicrobial activity (Farag et al., 2009). Additionally, pyrimidinyl pyrazole derivatives exhibited significant cytotoxicity against tumor cell lines, suggesting their potential as antitumor agents (Naito et al., 2005).

Anti-Lipoxygenase and Anticancer Agents

A series of pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, showing promising activity in cytotoxic and enzyme inhibition assays, which may lead to new therapeutic agents for treating cancer and inflammation-related diseases (Rahmouni et al., 2016).

Metabolism and Pharmacokinetics

Studies on the metabolism and pharmacokinetics of related compounds, such as FYL-67, an oxazolidinone antibacterial drug, have provided insights into their metabolic biotransformation and potential therapeutic applications, particularly against Gram-positive organisms like MRSA (Sang et al., 2016).

Neuroinflammation and Cancer Imaging

Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), which is recognized as a biomarker for neuroinflammatory processes. These findings indicate their potential use in neuroinflammation and cancer imaging through PET studies (Damont et al., 2015).

properties

IUPAC Name

3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2/c21-15-3-5-16(6-4-15)27-19-17(12-25-27)20(29)26(13-24-19)9-7-18(28)23-11-14-2-1-8-22-10-14/h1-6,8,10,12-13H,7,9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVCVVJTITYJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.